molecular formula C22H22N2O4 B3667574 (5E)-5-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE

(5E)-5-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE

Cat. No.: B3667574
M. Wt: 378.4 g/mol
InChI Key: VPKSHNOYVDWCME-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE is a complex organic compound with a unique structure that includes methoxy, methylphenyl, and imidazolidine-2,4-dione groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy and prop-2-en-1-yl groups can be oxidized under specific conditions.

    Reduction: The imidazolidine-2,4-dione group can be reduced to form different derivatives.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to undergo various chemical transformations makes it a valuable tool for probing biological systems.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs or diagnostic agents.

Industry

In industrial applications, this compound may be used in the synthesis of specialty chemicals, polymers, and other materials. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (5E)-5-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    2-Methyl-4-({4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio)phenoxyacetic acid: A compound with a similar aromatic structure and functional groups.

Uniqueness

(5E)-5-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE is unique due to its combination of methoxy, methylphenyl, and imidazolidine-2,4-dione groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

(5E)-5-[[3-methoxy-4-[(4-methylphenyl)methoxy]-5-prop-2-enylphenyl]methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-4-5-17-10-16(11-18-21(25)24-22(26)23-18)12-19(27-3)20(17)28-13-15-8-6-14(2)7-9-15/h4,6-12H,1,5,13H2,2-3H3,(H2,23,24,25,26)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKSHNOYVDWCME-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2OC)C=C3C(=O)NC(=O)N3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2OC)/C=C/3\C(=O)NC(=O)N3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE
Reactant of Route 2
Reactant of Route 2
(5E)-5-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE
Reactant of Route 3
Reactant of Route 3
(5E)-5-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE
Reactant of Route 4
Reactant of Route 4
(5E)-5-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE
Reactant of Route 5
Reactant of Route 5
(5E)-5-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE
Reactant of Route 6
Reactant of Route 6
(5E)-5-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE

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